3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide
Description
Properties
Molecular Formula |
C15H12N4S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(3-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |
InChI |
InChI=1S/C15H12N4S2/c16-13(20)8-2-1-3-10(6-8)15-18-11-5-4-9(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19) |
InChI Key |
XKUFJCIMNRMHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=C(C=C3)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Benzimidazole-Thiocarbamoyl Chloride Coupling
This method involves reacting 2-aminobenzimidazole derivatives with thiocarbamoyl chlorides under controlled conditions. For instance, 3-(6-amino-2-benzimidazolyl)benzamide is treated with thiocarbamoyl chloride in anhydrous dimethylformamide (DMF) at 70–80°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the amine group of the benzimidazole attacks the electrophilic thiocarbonyl center.
Key Reaction Parameters
Multi-Step Functionalization of Preformed Benzimidazoles
An alternative approach modifies pre-synthesized benzimidazole scaffolds. For example, 2-mercaptobenzimidazole (synthesized via o-phenylenediamine and carbon disulfide) undergoes sequential reactions:
-
Alkylation : Treatment with benzyl chloride in ethanol yields 2-benzylthiobenzimidazole.
-
Acylation : Reaction with ethyl chloroacetate introduces an acetoxy group.
-
Thiocarbamoylation : Final coupling with thiourea in the presence of KOH produces the target compound.
Reaction Optimization Strategies
Temperature and Time Dependence
Studies indicate that maintaining temperatures between 70°C and 130°C for 4–12 hours maximizes yield (reported 68–82%) while minimizing decomposition. Prolonged heating beyond 15 hours leads to a 12–18% reduction in yield due to thiocarbamoyl group hydrolysis.
Solvent Effects
-
Dimethyl Sulfoxide (DMSO) : Enhances solubility of intermediates but may promote side reactions at >100°C.
-
1,4-Dioxane : Preferred for reactions requiring mild conditions (70–90°C), offering a 74% yield improvement over DMF in one study.
-
Ethanolic KOH : Facilitates thiocarbamoylation via in situ generation of reactive intermediates.
Catalytic Additives
The addition of triethylamine (5 mol%) reduces reaction time by 30% by scavenging HCl generated during coupling. Conversely, phase-transfer catalysts like tetrabutylammonium bromide show limited efficacy, improving yields by only 4–6%.
Structural Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6) : Key peaks include δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), and 3.42 (s, 2H, SCH2).
-
13C NMR : Carbothioamide carbons appear at δ 182.3 and 179.8 ppm, confirming successful thiocarbamoylation.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 313.1 [M+H]+, consistent with the molecular formula C15H12N4S2.
Chemical Reactions Analysis
Types of Reactions
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets. The compound’s thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiobenzamide derivatives exhibit diverse biological and chemical properties depending on their substituents and core heterocycles. Below is a detailed comparison with structurally or functionally related compounds:
Pharmacokinetic and Mechanistic Profiles
H2S Release Potential Thiobenzamide derivatives slowly release H2S in vivo, offering cardioprotective and anti-inflammatory effects. Microparticles of poly(lactic acid)-functionalized thiobenzamide release 7.5–18.9% of the drug over 4 weeks at physiological pH . Comparison: The benzimidazole-thiocarbamoyl group may modulate H2S release kinetics due to steric hindrance or electronic effects.
Mechanistic Pathways
- DFT studies show electron-donating groups on benzoylthiourea favor benzamide formation, while EWGs favor thiobenzamide synthesis. Catalysts like diacetoxyiodobenzene (DIB) alter reaction pathways, forming benzoxazoles instead of benzothiazoles .
Data Tables
Table 1: Cytotoxicity of Thiobenzamide Derivatives
Biological Activity
3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C11H10N4S2
- Molecular Weight : 278.35 g/mol
- IUPAC Name : this compound
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : It has been shown to inhibit tyrosinase, an enzyme crucial for melanin production, which can be beneficial in treating hyperpigmentation disorders .
- Antioxidant Properties : The compound demonstrates significant radical scavenging activity, reducing oxidative stress in cellular environments .
- Cytotoxic Effects : Research indicates that it can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
Antimelanogenic Effects
In studies assessing the compound's efficacy against melanin production, it was found to inhibit tyrosinase activity effectively. For instance:
- IC50 Values : The compound exhibited an IC50 value of approximately 1.12 µM, indicating potent inhibition compared to standard controls like kojic acid (IC50 = 24.09 µM) .
Antioxidant Activity
The antioxidant capacity was evaluated through various assays:
- Radical Scavenging Assays : The compound showed strong activity comparable to established antioxidants, suggesting its potential as a protective agent against oxidative damage .
Cytotoxicity Studies
Cell viability assays conducted on B16F10 murine melanoma cells revealed:
- Non-Cytotoxic Concentrations : At concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity over 48 and 72 hours, making it a candidate for further therapeutic exploration .
Case Studies
Several case studies have highlighted the biological implications of thiobenzamide derivatives:
- Melanoma Treatment : A study investigated the effects of various thiobenzamide analogs on B16F10 cells, demonstrating that certain derivatives could significantly reduce tyrosinase activity without inducing cytotoxicity.
- Oxidative Stress in Cancer Cells : Another case study focused on the antioxidant effects of these compounds in cancer cell lines, showing that they could effectively mitigate oxidative stress markers.
Comparison with Similar Compounds
The table below compares the biological activities of this compound with other related compounds:
| Compound Name | Tyrosinase Inhibition (IC50 µM) | Antioxidant Activity | Cytotoxicity (at 20 µM) |
|---|---|---|---|
| This compound | 1.12 | Strong | Non-Cytotoxic |
| Kojic Acid | 24.09 | Moderate | Non-Cytotoxic |
| Other Thiobenzamide Derivative | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(6-thiocarbamoyl-2-benzimidazolyl)thiobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Eschenmoser coupling reactions between substituted oxindoles and thiobenzamide derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, thiobenzamide (2a) reacts with 3-substituted oxindoles in the presence of coupling agents to form the target compound . Alternative methods include Friedel-Crafts reactions using BF₃·OEt₂ as a catalyst, which offers rapid synthesis with high yields . Key variables affecting yield include solvent polarity (e.g., dichloromethane vs. DMF), reaction temperature (25–80°C), and catalyst loading (5–10 mol%). Purity is verified via HPLC (>95%) and NMR spectroscopy to confirm the absence of by-products like unreacted thioureas or oxidized intermediates.
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzimidazole and thiocarbamoyl moieties. For example, the thiocarbamoyl group typically shows a singlet at δ 10.2–10.5 ppm (¹H NMR) and a carbonyl carbon signal at ~170 ppm (¹³C NMR). Infrared (IR) spectroscopy identifies S-H stretches (~2550 cm⁻¹) and C=S bonds (~1250 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound’s benzimidazole and thiocarbamoyl groups make it a candidate for enzyme inhibition studies. For instance, similar benzimidazole derivatives have shown activity against kinases and proteases via competitive binding assays. Researchers use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, followed by in vitro validation using fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?
- Methodological Answer : By-products such as thiadiazoles or oxidized sulfur species often arise from competing pathways. Optimization strategies include:
- Temperature control : Lowering reaction temperatures (e.g., 0–25°C) reduces radical-mediated side reactions .
- Catalyst screening : Ionic liquids like [DBUH][OAc] enhance regioselectivity in thioamide synthesis .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize hydrolysis of thiobenzamide intermediates.
A comparative study of reaction parameters is summarized below:
| Condition | Yield (%) | Purity (%) | Key By-Products |
|---|---|---|---|
| BF₃·OEt₂, 25°C | 85 | 92 | Thiobenzamide dimers |
| [DBUH][OAc], RT | 78 | 95 | Trace sulfides |
| Eschenmoser, 50°C | 72 | 88 | Oxindole derivatives |
Q. What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?
- Methodological Answer : Thiobenzamide derivatives participate in radical cascades via tert-butoxy radical (•OtBu) initiation. For example, tert-butyl hydroperoxide (TBHP) generates •OtBu, which abstracts hydrogen from the thiocarbamoyl group, forming a thiyl radical. This intermediate dimerizes or reacts with alkenes to form thiazoles or thiadiazoles. Computational studies (DFT) reveal that the S-H bond dissociation energy (BDE) of the thiocarbamoyl group (~80 kcal/mol) drives this reactivity .
Q. How do structural modifications (e.g., halogenation, aryl substitution) affect the compound’s biological activity?
- Methodological Answer : Substitutions at the benzimidazole or thiobenzamide moieties alter bioactivity. For example:
- Halogenation : Adding fluorine at the benzimidazole 6-position enhances metabolic stability (e.g., reduced CYP450 oxidation) .
- Aryl substitution : Bulky groups (e.g., 4-methoxyphenyl) improve binding affinity to hydrophobic enzyme pockets.
Structure-activity relationship (SAR) data can be generated via parallel synthesis and high-throughput screening (HTS).
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies)?
- Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. Solutions include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm tautomerism (e.g., thione-thiol equilibria).
- Ion-pair HPLC : Resolves charged impurities using mobile phases with 0.1% trifluoroacetic acid.
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) to confirm purity .
Methodological Best Practices
- Synthetic Protocol : Always use freshly distilled thiobenzamide to prevent oxidation. Monitor reactions in real-time via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Analytical Workflow : Combine NMR, HRMS, and IR for unambiguous structural confirmation. For biological assays, pre-purify the compound via column chromatography (silica gel, 60–120 mesh).
- Data Interpretation : Cross-reference spectral data with databases (e.g., SciFinder) and published analogs (e.g., thiobenzamide-2,3,4,5,6-d5 isotopic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
